1,3-diphenyl-5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
Description
Properties
IUPAC Name |
1,3-diphenyl-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O3S/c24-19-18(14-17-12-7-13-27-17)20(25)23(16-10-5-2-6-11-16)21(26)22(19)15-8-3-1-4-9-15/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJSJAQTUWGMFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)C(=O)N(C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diphenyl-5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the condensation of thiophene derivatives with diazinane trione precursors. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions, such as the use of phosphorus pentasulfide (P₄S₁₀) for sulfurization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the diazinane ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced diazinane derivatives, and various substituted phenyl and thiophene compounds.
Scientific Research Applications
Chemistry
1,3-Diphenyl-5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it valuable in organic synthesis.
Biology
Research has indicated potential antimicrobial and anticancer properties of this compound. Studies suggest that it may inhibit bacterial cell wall synthesis or disrupt membrane integrity, contributing to its effectiveness against various pathogens .
In vitro studies have shown that derivatives of this compound exhibit significant activity against specific cancer cell lines. For instance, investigations into similar thiophene derivatives have demonstrated promising results in targeting human hepatocellular carcinoma and lung cancer cells .
Medicine
The compound has been explored for its anti-inflammatory and analgesic properties. Its structural characteristics allow it to interact with biological targets effectively, leading to potential therapeutic applications. The mechanism of action is thought to involve modulation of inflammatory pathways and pain receptors .
Industrial Applications
In the industrial sector, this compound is utilized in the development of:
- Organic Semiconductors : Its electronic properties make it suitable for applications in organic electronics.
- Corrosion Inhibitors : The compound's ability to form protective films on metal surfaces enhances its utility in preventing corrosion .
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Antimicrobial Activity : A study demonstrated that derivatives of 1,3-diphenyl-5-(thiophen-2-ylmethylidene)-1,3-diazinane trione showed enhanced activity against Gram-positive bacteria compared to Gram-negative strains. This suggests a potential pathway for developing new antibiotics .
- Anticancer Research : In experiments involving cancer cell lines such as HCT116 and MCF7, compounds derived from this diazinane exhibited significant cytotoxic effects. These findings indicate the potential for further development as anticancer agents .
Mechanism of Action
The mechanism of action of 1,3-diphenyl-5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer research, it may induce apoptosis through the activation of caspase pathways .
Comparison with Similar Compounds
Electronic and Steric Effects
- Thiophene vs. Furan : The thiophene group in the target compound provides electron-rich sulfur atoms, enhancing electrophilic substitution reactivity compared to oxygen-containing furan analogs .
- Phenyl Groups: The two phenyl groups increase π-π stacking interactions with biological targets, improving binding affinity compared to non-phenylated analogs .
Chemical Reactivity
- Nucleophilic Attack : The diazinane trione core’s carbonyl groups are susceptible to nucleophilic attack, but phenyl and thiophene substituents stabilize the structure via resonance .
- Oxidation : The thiophene ring is more resistant to oxidation than furan, improving the compound’s stability under oxidative conditions .
Data Tables
Table 1: Molecular Properties of Selected Diazinane Trione Derivatives
<sup>*</sup>LogP values predicted using PubChem data.
Biological Activity
1,3-Diphenyl-5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione (CAS No. 1023431-52-8) is a heterocyclic compound characterized by its unique structural features, including a thiophene ring and diazinane moiety. This compound has garnered attention in various fields of research due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C21H14N2O3S, with a molecular weight of approximately 374.43 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 1,3-diphenyl-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione |
| Molecular Formula | C21H14N2O3S |
| Molecular Weight | 374.43 g/mol |
| CAS Number | 1023431-52-8 |
Synthesis Methods
The synthesis of this compound typically involves the condensation of thiophene derivatives with diazinane trione precursors. Common synthetic methods include:
- Gewald Reaction : A method involving the reaction of α-cyano ketones with thioketones.
- Paal–Knorr Synthesis : A method for synthesizing heterocycles from diketones and primary amines.
- Fiesselmann Synthesis : A route that utilizes isocyanides for the construction of diazinane frameworks.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains by disrupting cell wall synthesis and compromising membrane integrity. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest it may induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of Cell Proliferation : By interfering with cell cycle progression.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
A notable case study involved the treatment of human breast cancer cell lines (MCF-7), where significant reductions in cell viability were observed at concentrations above 50 µM.
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect may be attributed to the modulation of signaling pathways involved in inflammation.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Antimicrobial Action : Disruption of bacterial cell wall synthesis.
- Anticancer Mechanism : Induction of oxidative stress leading to apoptosis.
- Anti-inflammatory Pathways : Inhibition of NF-kB signaling pathway.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(Thiophen-2-ylmethylidene)-1,3-diazinane | Lacks phenyl groups | Moderate antimicrobial activity |
| 1-(Phenyl)-5-(furan)-1,3-diazinane | Furan ring instead of thiophene | Lower anticancer efficacy |
Q & A
Q. What are the key synthetic methodologies for preparing 1,3-diphenyl-5-[(thiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione?
A common approach involves condensation reactions between barbituric acid derivatives and substituted aldehydes. For example:
- React 5-amino-1,3-diazinane-2,4,6-trione derivatives with thiophene-2-carbaldehyde using carbodiimides (e.g., EDC) and Hünig’s base (e.g., DIPEA) in anhydrous conditions .
- Optimize solvent choice (e.g., DMF or THF) and temperature (60–80°C) to enhance yield. Monitor reaction progress via TLC or HPLC .
Q. How is the compound characterized structurally?
- X-ray crystallography : Determine unit cell parameters (e.g., monoclinic system , , , , ) using single-crystal data .
- NMR spectroscopy : Assign protons (e.g., vinylamine H at 11.95–14.12 ppm) and carbons via 1D/2D experiments (COSY, HSQC, HMBC) .
- Thermogravimetric analysis (TGA) : Assess thermal stability by measuring decomposition temperatures .
Q. What are the dominant structural features influencing its reactivity?
- The thiophene methylidene group introduces π-conjugation, affecting electronic properties and hydrogen-bonding capacity.
- Hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯O interactions) stabilize the crystal lattice. For example, Rb–O distances range from 2.859–3.492 Å in related barbiturate complexes .
Advanced Questions
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during refinement?
- Use SHELXL for refinement: Apply restraints (e.g., DELU, SIMU) to handle atomic displacement parameters (ADPs) in disordered regions .
- For twinned Apply twin law matrices (e.g., ) and refine using the TWIN/BASF commands in SHELXL .
- Validate hydrogen-bond geometries using Mercury or OLEX2, comparing with literature metrics (e.g., , angles ) .
Q. How do substituent modifications affect biological activity in glioblastoma assays?
- Structural variations : Replace the thiophene group with anthraquinone to enhance π-stacking and solubility. For example, anthraquinone derivatives show 70% cell death at 1 μg/mL .
- Physicochemical parameters :
- Calculate ClogP (lipophilicity) and polar surface area (PSA) to predict blood-brain barrier (BBB) penetration.
- Optimize minimal molecular projected area (MPA) for improved tumor cell uptake .
Q. How can graph-set theory analyze hydrogen-bonding patterns in this compound?
Q. What methodologies resolve discrepancies in spectroscopic vs. crystallographic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
